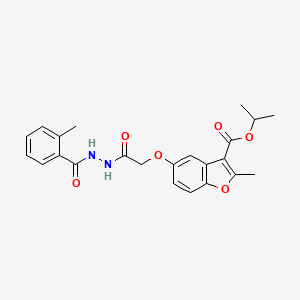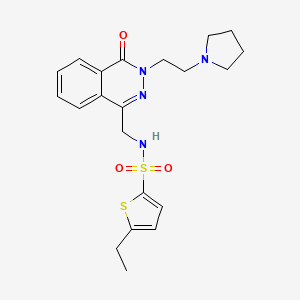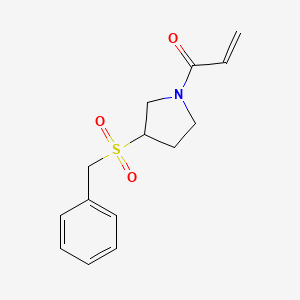![molecular formula C24H16F3N3O B2905147 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide CAS No. 321433-21-0](/img/structure/B2905147.png)
2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H16F3N3O and its molecular weight is 419.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Pyrimidine derivatives are highlighted for their significant roles in creating novel optoelectronic materials. These compounds are integral in the development of luminescent small molecules and chelate compounds, which have applications in photo- and electroluminescence. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine push-pull systems are considered for use as potential photosensitizers in dye-sensitized solar cells, showcasing their versatility in photovoltaic applications (Lipunova et al., 2018).
Catalysts in Chemical Synthesis
Pyrimidines have also found utility as catalysts in the synthesis of various heterocycles. A review focused on the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds discusses how these compounds serve as intermediates for the development of medicinally relevant molecules. The use of organocatalysts, metal catalysts, and nanocatalysts in facilitating these reactions underscores the chemical versatility and applicability of pyrimidine derivatives in creating pharmacologically active compounds (Parmar et al., 2023).
Structural Biology
In the realm of structural biology, pyrimidine derivatives, including those with specific structural features like trifluoromethyl groups, are used in photoaffinity labeling (PAL). PAL is a technique used to study the interactions between proteins and ligands, where photoreactive pyrimidine-containing probes can covalently attach to target biomolecules upon light activation. This method has been instrumental in investigating drug targets, transport processes, and the stereochemistry of ligand-receptor interactions, providing insights into the organization of biological systems (Vodovozova, 2007).
Direcciones Futuras
Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities with DTFMP, have been used in the pharmaceutical and veterinary industries . Several TFMP derivatives have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future . This suggests potential future directions for the development and application of DTFMP and similar compounds.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s known that the trifluoromethyl (-cf3) group attached to a molecule can improve drug potency toward certain enzymes by key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group in a molecule can significantly impact its chemical reactivity and physico-chemical behavior .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Propiedades
IUPAC Name |
2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O/c25-24(26,27)18-12-7-13-19(14-18)29-23(31)20-15-28-22(17-10-5-2-6-11-17)30-21(20)16-8-3-1-4-9-16/h1-15H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBYLKBQMGEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)

![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
